molecular formula C13H13ClN2 B14501973 1-Benzyl-1-(3-chlorophenyl)hydrazine CAS No. 64512-30-7

1-Benzyl-1-(3-chlorophenyl)hydrazine

Cat. No.: B14501973
CAS No.: 64512-30-7
M. Wt: 232.71 g/mol
InChI Key: ROCFLTWBVOOYRR-UHFFFAOYSA-N
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Description

1-Benzyl-1-(3-chlorophenyl)hydrazine is an organic hydrazine derivative characterized by a benzyl group and a 3-chlorophenyl group attached to a central hydrazine moiety. Its molecular formula is C₁₃H₁₃ClN₂, with a molecular weight of 232.71 g/mol (calculated). The IUPAC name is This compound, and its structure features a chlorine atom at the meta position of the phenyl ring, which influences electronic and steric properties.

For example, 3-chlorobenzaldehyde might react with benzylhydrazine under acidic conditions to form the target compound .

Properties

CAS No.

64512-30-7

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

1-benzyl-1-(3-chlorophenyl)hydrazine

InChI

InChI=1S/C13H13ClN2/c14-12-7-4-8-13(9-12)16(15)10-11-5-2-1-3-6-11/h1-9H,10,15H2

InChI Key

ROCFLTWBVOOYRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-(3-chlorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 3-chlorophenylhydrazine in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-(3-chlorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine to amines or other reduced forms.

    Substitution: The benzyl and chlorophenyl groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.

Scientific Research Applications

1-Benzyl-1-(3-chlorophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-(3-chlorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its biological effects are mediated through interactions with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance Source
1-Benzyl-1-(3-chlorophenyl)hydrazine C₁₃H₁₃ClN₂ 232.71 Benzyl, 3-chlorophenyl Potential intermediate in drug synthesis -
1-(3-Chlorophenyl)-1-methylhydrazine C₇H₉ClN₂ 156.61 Methyl, 3-chlorophenyl Antimicrobial, anticancer research
1-Benzyl-1-phenylhydrazine hydrochloride C₁₃H₁₃N₂·HCl 244.72 Benzyl, phenyl Psychoactive agent precursor
1-(2-Cyano-3-(trifluoromethylthio)phenyl)hydrazine C₈H₆F₃N₃S 257.22 Cyano, trifluoromethylthio Acetylcholinesterase (AChE) inhibition
1,2-bis(3-chlorophenyl)hydrazine C₁₂H₁₀Cl₂N₂ 247.13 Two 3-chlorophenyl groups Byproduct in nitroarene reductions

Substituent Effects on Properties

  • Electron-Withdrawing Effects : The 3-chlorophenyl group introduces electron-withdrawing effects, stabilizing the hydrazine moiety and influencing reactivity in condensation or cyclization reactions .

Key Differentiators of this compound

  • Structural Uniqueness : The combination of benzyl and 3-chlorophenyl groups distinguishes it from simpler methyl or phenyl analogs. This structure balances steric bulk and electronic effects, making it suitable for targeted drug design.
  • Synthetic Flexibility : The hydrazine backbone allows for derivatization into heterocycles (e.g., pyrazoles or triazoles), as demonstrated in the synthesis of ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate .

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